molecular formula C11H20N2O B3008890 1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole CAS No. 1856018-79-5

1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole

Cat. No. B3008890
CAS RN: 1856018-79-5
M. Wt: 196.294
InChI Key: ZPCNKTGNKPDQLH-UHFFFAOYSA-N
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Description

1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole (also known as IPP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPP is a pyrazole derivative that is used in the synthesis of other organic compounds.

Scientific Research Applications

IPP has been found to have various scientific research applications, including as a ligand in metal-organic frameworks (MOFs) and as a building block in the synthesis of other organic compounds. MOFs are materials that have a high surface area and can be used for gas storage, separation, and catalysis. IPP has been used to synthesize MOFs with improved gas adsorption properties. IPP has also been used as a building block in the synthesis of other organic compounds, such as pyrazole-containing dyes and pharmaceuticals.

Mechanism of Action

The mechanism of action of IPP is not well understood. However, it is believed that IPP may act as an inhibitor of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. IPP has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
IPP has been found to have anti-inflammatory and antioxidant effects in various in vitro and in vivo studies. IPP has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, in macrophages and other immune cells. IPP has also been found to reduce oxidative stress and protect against oxidative damage in various cell types.

Advantages and Limitations for Lab Experiments

One of the main advantages of IPP is its ease of synthesis, which makes it readily available for laboratory experiments. IPP is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of IPP is its low solubility in water, which can make it challenging to work with in aqueous systems. Additionally, the mechanism of action of IPP is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on IPP. One area of interest is the development of new synthetic methods for IPP and its derivatives, which could lead to the discovery of new materials with improved properties. Another area of interest is the elucidation of the mechanism of action of IPP, which could provide insights into its anti-inflammatory and antioxidant effects. Additionally, further studies are needed to evaluate the potential applications of IPP in various fields, such as catalysis, gas storage, and drug development.
Conclusion:
IPP is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. IPP can be synthesized through a relatively straightforward method and has been found to have anti-inflammatory and antioxidant effects. Further research is needed to fully understand the mechanism of action of IPP and its potential applications in various fields.

Synthesis Methods

IPP can be synthesized through a one-pot reaction of 1,3-dimethyl-2-nitrobenzene and ethyl acetoacetate in the presence of sodium ethoxide. The reaction yields an intermediate compound, which is then treated with isobutyl bromide and sodium hydride to obtain IPP. The synthesis of IPP is relatively straightforward and can be carried out using standard laboratory equipment.

properties

IUPAC Name

1-(2-methylpropyl)-5-(propan-2-yloxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-9(2)7-13-11(5-6-12-13)8-14-10(3)4/h5-6,9-10H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCNKTGNKPDQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC=N1)COC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole

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